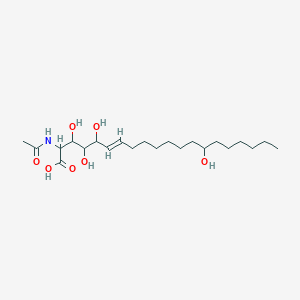

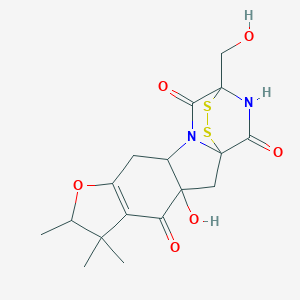

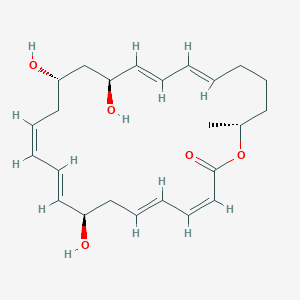

(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

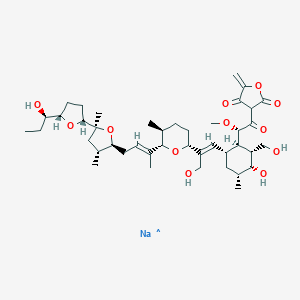

(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one, commonly known as Palytoxin, is a potent marine toxin that is produced by certain species of soft corals and zoanthids. It is considered one of the deadliest toxins known to man, with a lethal dose of just a few micrograms.

Mecanismo De Acción

Palytoxin binds to and activates sodium-potassium pumps, which are critical for maintaining the electrochemical gradient across cell membranes. This leads to the release of intracellular calcium, which can trigger a cascade of signaling events within the cell. Palytoxin has also been found to inhibit protein synthesis by binding to ribosomes.

Biochemical and Physiological Effects

Palytoxin has been shown to have a range of effects on various physiological systems in the body. It can cause respiratory distress, cardiovascular collapse, and neurological symptoms such as seizures and paralysis. It has also been found to have potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

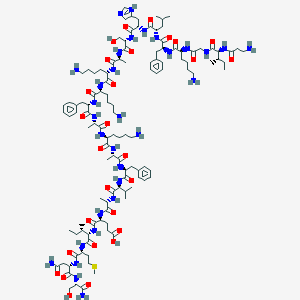

Palytoxin is a valuable tool for researchers studying ion channels and other cellular processes. Its potent biological activity allows for the investigation of complex signaling pathways and the development of new therapeutic agents. However, its extreme toxicity makes it difficult to work with, and great care must be taken to ensure the safety of researchers.

Direcciones Futuras

There are many potential future directions for research on Palytoxin and its analogs. One area of interest is the development of new cancer therapies based on the toxin's cytotoxic effects. Another area of focus is the investigation of the toxin's effects on ion channels and other cellular processes, which could lead to the development of new drugs for a variety of diseases. Finally, researchers are also exploring the use of Palytoxin as a tool for studying the structure and function of complex biological systems.

Métodos De Síntesis

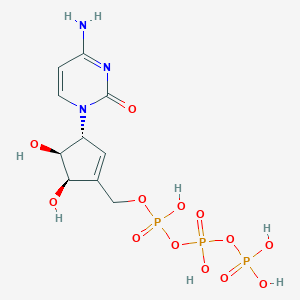

Palytoxin is a complex molecule that has proven difficult to synthesize in the laboratory. However, researchers have been able to produce synthetic analogs of the toxin that have similar chemical properties and biological activity. One such method involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the molecule.

Aplicaciones Científicas De Investigación

Palytoxin has been the subject of extensive scientific research due to its potent biological activity and unique chemical structure. It has been found to have a wide range of effects on the body, including the disruption of ion channels, inhibition of protein synthesis, and induction of apoptosis.

Propiedades

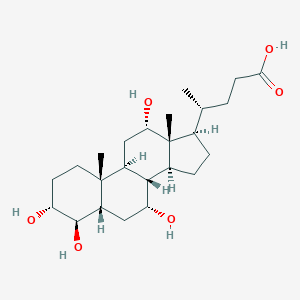

Número CAS |

122540-27-6 |

|---|---|

Nombre del producto |

(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |

Fórmula molecular |

C24H34O5 |

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |

InChI |

InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21+,22-,23+/m1/s1 |

Clave InChI |

XXDIJWSZFWZBRM-QCEWEWFLSA-N |

SMILES isomérico |

C[C@@H]1CCC/C=C/C=C/[C@H](C[C@H](C/C=C\C=C\[C@@H](C/C=C/C=C\C(=O)O1)O)O)O |

SMILES |

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |

SMILES canónico |

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |

Sinónimos |

(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.